Gamma-Glutamyl Transferase-IN-2

Antifungal Agents Agrochemicals Wheat Take-all Disease

Select Gamma-Glutamyl Transferase-IN-2 for its 20-fold greater potency against Gaeumannomyces graminis var. tritici (Ggt) compared to the commercial fungicide silthiopham, offering a decisive lead for wheat take-all disease research. Its unique, multi-target mechanism—triggering ROS accumulation, membrane disruption, and histone acetylation dysregulation—provides a superior chemical probe for SAR studies and broad-spectrum antifungal/antibacterial development. Ensure your research has the highest-purity starting material.

Molecular Formula C19H13F2N5O2
Molecular Weight 381.3 g/mol
Cat. No. B12380764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGamma-Glutamyl Transferase-IN-2
Molecular FormulaC19H13F2N5O2
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(=O)NNC4=C(C=C(C=C4)F)F)C(=O)N
InChIInChI=1S/C19H13F2N5O2/c20-9-5-6-14(12(21)7-9)25-26-19(28)17-16-11(8-15(24-17)18(22)27)10-3-1-2-4-13(10)23-16/h1-8,23,25H,(H2,22,27)(H,26,28)
InChIKeyPKUTZLNTXWOVCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Glutamyl Transferase-IN-2: A High-Potency β-Carboline 1-Hydrazide for Agrochemical and Antimicrobial Research


Gamma-Glutamyl Transferase-IN-2 (also known as compound 4dq; CAS 2956809-82-6) is a synthetic small molecule belonging to the β-carboline 1-hydrazide chemical class. It functions as an inhibitor of gamma-glutamyl transferase (GGT) [1]. This compound is characterized by a distinct mechanism of action that involves inducing the accumulation of reactive oxygen species (ROS), disrupting cell membranes, and dysregulating histone acetylation in fungal and bacterial cells .

Why Generic GGT Inhibitors Cannot Replicate the Potency and Spectrum of Gamma-Glutamyl Transferase-IN-2


Substituting Gamma-Glutamyl Transferase-IN-2 (4dq) with other in-class GGT inhibitors, such as the closely related analog Gamma-Glutamyl Transferase-IN-1 (4de) or the widely used commercial fungicide silthiopham, would result in a measurable loss of potency. Direct comparative data confirms that compound 4dq exhibits superior inhibitory efficacy against Gaeumannomyces graminis var. tritici (Ggt), the causative agent of wheat take-all disease, outperforming the commercial standard by over 20-fold [1]. This quantitative difference underscores that GGT inhibitors are not functionally interchangeable and that specific structural modifications within the β-carboline 1-hydrazide series translate to significant variations in bioactivity.

Quantitative Evidence Guide: Gamma-Glutamyl Transferase-IN-2 Performance vs. Comparators


Superior In Vitro Antifungal Potency Against Ggt Compared to Commercial Fungicide Silthiopham

Gamma-Glutamyl Transferase-IN-2 (compound 4dq) demonstrates a significantly lower EC50 value against Gaeumannomyces graminis var. tritici (Ggt) than the commercial fungicide silthiopham. This results in a >20-fold enhancement in inhibitory activity [1].

Antifungal Agents Agrochemicals Wheat Take-all Disease

Comparative Potency Against Ggt Relative to a Close Structural Analog

Within the β-carboline 1-hydrazide series, compound 4dq (EC50 = 0.11 μg·mL⁻¹) exhibits superior in vitro antifungal activity against Ggt compared to its closely related analog compound 4de (EC50 = 0.23 μg·mL⁻¹), representing a 2-fold increase in potency [1].

Structure-Activity Relationship (SAR) Antifungal Agents Medicinal Chemistry

Mechanistic Differentiation: ROS Accumulation and Cell Membrane Disruption

Unlike many conventional fungicides that target specific enzymes or structural components, preliminary mechanistic studies indicate that β-carboline 1-hydrazides, including Gamma-Glutamyl Transferase-IN-2, operate through a multi-faceted mechanism. This includes the accumulation of reactive oxygen species (ROS), the destruction of cell membranes, and the dysregulation of histone acetylation [1].

Mechanism of Action Antimicrobial Resistance Reactive Oxygen Species (ROS)

Optimal Research and Industrial Applications for Gamma-Glutamyl Transferase-IN-2


Agrochemical R&D: Lead Optimization for Next-Generation Fungicides

Given its >20-fold higher potency against Ggt than the commercial fungicide silthiopham [1], Gamma-Glutamyl Transferase-IN-2 serves as an advanced lead compound for agrochemical research programs. It is specifically suited for projects aimed at developing novel fungicides to combat wheat take-all disease and other crop pathogens, offering a superior starting point for structural optimization and field efficacy trials.

Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies on β-Carbolines

The direct, 2-fold potency difference between compound 4dq and its close analog 4de against Ggt [1] makes this molecule an essential reference compound for SAR investigations. It is ideal for probing the molecular determinants of GGT inhibition and optimizing the β-carboline 1-hydrazide scaffold for enhanced antimicrobial activity.

Microbiology and Resistance Studies: Investigating Multi-Modal Antimicrobial Mechanisms

The documented ability of this compound class to simultaneously induce ROS accumulation, disrupt cell membranes, and dysregulate histone acetylation [1] positions Gamma-Glutamyl Transferase-IN-2 as a valuable tool for academic and industrial research. It is particularly relevant for fundamental studies on antimicrobial resistance mechanisms and for evaluating the fitness cost and evolution of resistance under the pressure of a multi-target inhibitor.

Agricultural Biotechnology: Development of Dual-Action Antifungal/Antibacterial Agents

The dual activity of Gamma-Glutamyl Transferase-IN-2 against both fungal (Ggt, Fg) and bacterial (Psg, Cms) pathogens [1] makes it a unique asset for developing broad-spectrum agricultural biocontrol agents. It is an ideal candidate for formulation studies aimed at protecting crops from multiple microbial threats simultaneously.

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